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Compound of Interest

Compound Name: Trifluridine-13C,15N2

Cat. No.: B12398143 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties

and synthesis of Trifluridine-¹³C,¹⁵N₂, an isotopically labeled analog of the antiviral and

anticancer agent Trifluridine. This document is intended to serve as a valuable resource for

professionals in drug development and scientific research.

Chemical Properties
Trifluridine-¹³C,¹⁵N₂ is a stable, isotopically labeled version of Trifluridine, where one carbon

atom and both nitrogen atoms in the pyrimidine ring are replaced with their respective heavy

isotopes, ¹³C and ¹⁵N. This labeling provides a distinct mass shift, making it an ideal internal

standard for quantitative mass spectrometry-based assays.
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Property Value Source

Molecular Formula C₉¹³CH₁₁F₃¹⁵N₂O₅ [1]

Molecular Weight 299.18 g/mol [1][2]

CAS Number 2086328-10-9 [1]

Appearance

White crystalline powder

(assumed from unlabeled

Trifluridine)

[3]

Melting Point
186-189 °C (for unlabeled

Trifluridine)
[4]

Solubility (unlabeled)

Freely soluble in methanol and

acetone; soluble in water,

ethanol.

[3]

Isotopic Purity
Minimum 98% for ¹⁵N,

Minimum 99% for ¹³C
[2]

Note: Some physical properties are for the unlabeled compound and are expected to be very

similar for the isotopically labeled version.

Synthesis of Trifluridine-¹³C,¹⁵N₂
While a specific detailed protocol for the synthesis of Trifluridine-¹³C,¹⁵N₂ is not readily available

in the public domain, a potential synthetic route can be devised based on established methods

for the synthesis of unlabeled Trifluridine and other isotopically labeled nucleosides. The

following proposed synthesis is a multi-step process starting from commercially available

labeled precursors.

Proposed Synthetic Pathway
A plausible synthetic strategy involves the condensation of a protected deoxyribose derivative

with an isotopically labeled 5-(trifluoromethyl)uracil moiety. The labeled uracil precursor can be

synthesized using ¹³C and ¹⁵N labeled starting materials.

Diagram: Proposed Synthesis Workflow
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Caption: Proposed workflow for the synthesis of Trifluridine-¹³C,¹⁵N₂.
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Experimental Protocols
Step 1: Synthesis of [¹³C,¹⁵N₂]-5-(trifluoromethyl)uracil

This step would involve the cyclocondensation of a ¹³C and ¹⁵N labeled urea with a suitable

three-carbon precursor containing the trifluoromethyl group, such as ethyl trifluoroacetoacetate.

Reagents: [¹³C,¹⁵N₂]Urea, ethyl trifluoroacetoacetate, a strong base (e.g., sodium ethoxide),

and a suitable solvent (e.g., ethanol).

Procedure:

Dissolve [¹³C,¹⁵N₂]Urea and ethyl trifluoroacetoacetate in anhydrous ethanol.

Add a solution of sodium ethoxide in ethanol dropwise to the mixture at room temperature.

Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin

Layer Chromatography (TLC).

After completion, cool the reaction mixture and neutralize with an appropriate acid.

The resulting precipitate of [¹³C,¹⁵N₂]-5-(trifluoromethyl)uracil would be collected by

filtration, washed, and dried.

Step 2: Glycosylation

The labeled nucleobase is then coupled with a protected deoxyribose sugar. The Vorbrüggen

glycosylation is a common method for this transformation.

Reagents: [¹³C,¹⁵N₂]-5-(trifluoromethyl)uracil, a protected 2-deoxy-D-ribose derivative (e.g.,

1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose), a Lewis acid catalyst (e.g.,

trimethylsilyl trifluoromethanesulfonate - TMSOTf), and an anhydrous aprotic solvent (e.g.,

acetonitrile).

Procedure:

Silylate the [¹³C,¹⁵N₂]-5-(trifluoromethyl)uracil with a silylating agent (e.g.,

hexamethyldisilazane) to increase its reactivity.
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Dissolve the silylated base and the protected deoxyribose in anhydrous acetonitrile.

Add the Lewis acid catalyst dropwise at a low temperature (e.g., 0 °C).

Allow the reaction to warm to room temperature and stir until completion (monitored by

TLC).

Quench the reaction and extract the protected nucleoside with an organic solvent.

Purify the product by column chromatography.

Step 3: Deprotection and Purification

The final step involves the removal of the protecting groups from the sugar moiety to yield

Trifluridine-¹³C,¹⁵N₂.

Reagents: Protected Trifluridine-¹³C,¹⁵N₂, a base for deprotection (e.g., sodium methoxide in

methanol), and a suitable solvent.

Procedure:

Dissolve the protected nucleoside in a solution of sodium methoxide in methanol.

Stir the reaction at room temperature until the deprotection is complete (monitored by

TLC).

Neutralize the reaction mixture with an acidic resin.

Filter the resin and concentrate the filtrate under reduced pressure.

Purify the final product, Trifluridine-¹³C,¹⁵N₂, by High-Performance Liquid Chromatography

(HPLC).

Mechanism of Action of Trifluridine
Trifluridine exerts its cytotoxic effects through a dual mechanism of action that disrupts DNA

synthesis and function.
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Inhibition of Thymidylate Synthase: After entering the cell, Trifluridine is phosphorylated by

thymidine kinase to its monophosphate form (F₃dTMP). F₃dTMP is a potent inhibitor of

thymidylate synthase, an essential enzyme for the synthesis of thymidine monophosphate

(dTMP), a necessary precursor for DNA synthesis.

Incorporation into DNA: F₃dTMP is further phosphorylated to its triphosphate form (F₃dTTP).

F₃dTTP can be incorporated into the DNA strand in place of thymidine triphosphate (dTTP)

by DNA polymerases. The presence of the trifluoromethyl group on the uracil base disrupts

the DNA structure and function, leading to DNA damage and ultimately, apoptosis.

Diagram: Trifluridine's Mechanism of Action
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Caption: Signaling pathway of Trifluridine's anticancer activity.
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Experimental Protocol: Quantification of Trifluridine
in Plasma using Trifluridine-¹³C,¹⁵N₂ as an Internal
Standard
This protocol outlines a general procedure for the quantification of Trifluridine in human plasma

using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Trifluridine-

¹³C,¹⁵N₂ as an internal standard (IS).

Materials and Reagents
Trifluridine analytical standard

Trifluridine-¹³C,¹⁵N₂ (Internal Standard)

Human plasma (with anticoagulant, e.g., K₂EDTA)

Acetonitrile (ACN), HPLC grade

Methanol (MeOH), HPLC grade

Formic acid, LC-MS grade

Water, LC-MS grade

Protein precipitation plates or microcentrifuge tubes

Sample Preparation
Spiking of Internal Standard: To 100 µL of plasma sample, add a known concentration of

Trifluridine-¹³C,¹⁵N₂ in a small volume of solvent (e.g., 10 µL of a 1 µg/mL solution in

methanol).

Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein

precipitation.
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Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4

°C to pellet the precipitated proteins.

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of

nitrogen and reconstituted in the mobile phase to increase sensitivity.

Injection: Inject a defined volume (e.g., 5-10 µL) of the final sample into the LC-MS/MS

system.

LC-MS/MS Conditions (Example)
LC System: A high-performance liquid chromatography system.

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: A suitable gradient to separate Trifluridine from endogenous plasma components.

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

MRM Transitions:

Trifluridine: Q1: m/z 297.1 -> Q3: m/z 181.1 (example)

Trifluridine-¹³C,¹⁵N₂: Q1: m/z 300.2 -> Q3: m/z 184.1 (example, assuming +3 Da shift)

Data Analysis
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The concentration of Trifluridine in the plasma samples is determined by calculating the peak

area ratio of the analyte to the internal standard and comparing it to a calibration curve

prepared in the same biological matrix.

Diagram: Experimental Workflow for Plasma Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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